Rel-((2S,4S)-azetidine-2,4-diyl)dimethanol

Description

BenchChem offers high-quality Rel-((2S,4S)-azetidine-2,4-diyl)dimethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Rel-((2S,4S)-azetidine-2,4-diyl)dimethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C5H11NO2 |

|---|---|

Molecular Weight |

117.15 g/mol |

IUPAC Name |

[(2S,4S)-4-(hydroxymethyl)azetidin-2-yl]methanol |

InChI |

InChI=1S/C5H11NO2/c7-2-4-1-5(3-8)6-4/h4-8H,1-3H2/t4-,5-/m0/s1 |

InChI Key |

RVXDNESKZYUPKO-WHFBIAKZSA-N |

Isomeric SMILES |

C1[C@H](N[C@@H]1CO)CO |

Canonical SMILES |

C1C(NC1CO)CO |

Origin of Product |

United States |

Foundational & Exploratory

Rel-((2S,4S)-azetidine-2,4-diyl)dimethanol CAS number and properties

An In-Depth Technical Guide to rel-((2S,4S)-azetidine-2,4-diyl)dimethanol

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a cornerstone in contemporary drug discovery.[1][2] Its unique combination of properties—high ring strain, significant sp³ character, and conformational rigidity—offers medicinal chemists a powerful tool to enhance the physicochemical and pharmacokinetic profiles of bioactive molecules.[1][2] Unlike more flexible aliphatic chains or larger rings, the constrained nature of the azetidine scaffold allows for precise three-dimensional positioning of substituents, which can lead to improved target affinity, selectivity, and metabolic stability.[3][4]

This guide focuses on a specific, highly functionalized derivative: rel-((2S,4S)-azetidine-2,4-diyl)dimethanol . The "rel" (relative) notation indicates that the compound is a racemic mixture of the (2S,4S) enantiomer and its mirror image, the (2R,4R) enantiomer. The defined trans stereochemistry of the two hydroxymethyl groups makes this molecule a valuable chiral building block for synthesizing complex and stereochemically rich pharmaceutical agents.

Core Compound Identification and Properties

The primary identifier for this compound, particularly in its common salt form, is its CAS number.

| Identifier | Value | Source |

| Chemical Name | rel-((2S,4S)-Azetidine-2,4-diyl)dimethanol hydrochloride | [5] |

| CAS Number | 1036262-58-4 (for hydrochloride salt) | [5] |

| Molecular Formula | C₅H₁₂ClNO₂ | [6] |

| Molecular Weight | 153.61 g/mol | [6] |

Physicochemical Properties

While extensive experimental data for the free base is not widely published, properties can be inferred from related structures and supplier specifications. The hydrochloride salt form is typically used to improve solubility and stability.

| Property | Predicted/Typical Value | Notes |

| Appearance | White to off-white solid | Based on typical appearance of similar small molecule amine hydrochlorides. |

| Solubility | Soluble in water and polar organic solvents like methanol and DMSO. | The hydrochloride salt form significantly enhances aqueous solubility.[7] |

| Hydrogen Bond Donors | 3 (two -OH, one -NH₂⁺) | [6] |

| Hydrogen Bond Acceptors | 2 (two -OH) | [6] |

| Storage | Store at 2-8°C, protected from light and moisture. | Recommended for long-term stability of reactive amine compounds.[8] |

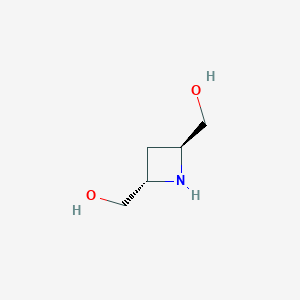

Chemical Structure and Stereochemistry

The structure of the (2S,4S) enantiomer is depicted below. The key feature is the trans relationship between the two hydroxymethyl groups at positions 2 and 4 of the azetidine ring.

Caption: 2D structure of the (2S,4S) enantiomer of azetidine-2,4-diyl)dimethanol.

Role in Drug Development

The incorporation of azetidine scaffolds is a proven strategy for optimizing drug candidates. Several FDA-approved drugs, including baricitinib (a Janus kinase inhibitor) and cobimetinib (a MEK inhibitor), feature an azetidine moiety to enhance metabolic stability, receptor selectivity, and overall pharmacokinetic properties.[1][2]

The subject of this guide, rel-((2S,4S)-azetidine-2,4-diyl)dimethanol, serves as a bifunctional chiral building block. Its two primary alcohol groups can be selectively protected and functionalized, while the secondary amine provides a key site for substitution. This trifunctional nature allows it to be used as a scaffold to introduce complexity and control the spatial orientation of pharmacophoric groups.

Synthesis and Reactivity

The synthesis of substituted azetidines can be challenging due to the inherent ring strain. However, several robust methods have been developed. A common and effective strategy for producing chiral azetidines involves starting from readily available, inexpensive chiral precursors like amino acids. For instance, L-aspartic acid can serve as a starting material for the synthesis of (S)-azetidine-2-carboxylic acid, a closely related intermediate.[9][10]

A plausible synthetic workflow to obtain the target molecule could involve the protection of the amine, reduction of carboxylic acid functionalities, and subsequent cyclization.

Conceptual Synthetic Workflow

Caption: Conceptual workflow for the synthesis of the target azetidine scaffold.

Methodology Explanation:

-

N-Protection: The amine of an L-aspartic acid derivative is protected (e.g., with a Boc group) to prevent side reactions.[9]

-

Diester Formation: Both carboxylic acid groups are converted to esters to facilitate the subsequent reduction.

-

Reduction: The ester groups are reduced to primary alcohols using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

-

Cyclization: One alcohol is converted into a good leaving group (e.g., a tosylate or mesylate). The nitrogen atom then displaces this group in an intramolecular Sₙ2 reaction to form the azetidine ring. This is a common strategy for forming small rings.[11]

-

Deprotection: The protecting group on the nitrogen is removed under appropriate conditions (e.g., acid for Boc) to yield the final product.

Spectroscopic Characterization (Expected)

For a molecule with this structure, the following spectroscopic signatures would be anticipated:

-

¹H NMR:

-

Ring Protons: Complex multiplets would be expected for the protons on the azetidine ring (at C2, C3, and C4) due to diastereotopicity and cis/trans coupling.

-

Hydroxymethyl Protons (-CH₂OH): The methylene protons adjacent to the hydroxyl groups would likely appear as doublets of doublets, coupling to the adjacent ring proton.

-

Hydroxyl Protons (-OH): Broad singlets, which may exchange with D₂O.

-

Amine Proton (-NH-): A broad singlet, which may also exchange with D₂O.

-

-

¹³C NMR:

-

Five distinct carbon signals would be expected: two for the hydroxymethyl carbons (-CH₂OH), and three for the azetidine ring carbons (C2, C3, C4). The signals for C2 and C4 would be shifted downfield due to their attachment to both nitrogen and the hydroxymethyl group.

-

-

FT-IR:

-

A broad absorption band in the range of 3200-3600 cm⁻¹ corresponding to O-H and N-H stretching.

-

C-H stretching bands around 2850-3000 cm⁻¹.

-

C-N and C-O stretching bands in the fingerprint region (1000-1300 cm⁻¹).

-

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for rel-((2S,4S)-azetidine-2,4-diyl)dimethanol is not widely available, the hazards can be inferred from the parent compound, azetidine, and its simple derivatives.[12] Azetidine itself is classified as a flammable and corrosive substance.

Core Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[13] Work should be conducted in a well-ventilated area or a chemical fume hood.

-

Handling: Avoid contact with skin and eyes.[14] Keep away from heat, sparks, and open flames, as azetidine derivatives can be flammable.[13] Use non-sparking tools and take precautionary measures against static discharge.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[13][14]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.[12]

Conclusion

rel-((2S,4S)-azetidine-2,4-diyl)dimethanol is more than just a chemical compound; it is a versatile and highly valuable tool for researchers in drug discovery and organic synthesis. Its defined stereochemistry, coupled with the strategic placement of reactive functional groups on a conformationally rigid scaffold, provides an ideal starting point for the design of novel therapeutics with optimized pharmacokinetic profiles. As the demand for sp³-rich, structurally complex molecules in drug pipelines continues to grow, the importance of such chiral building blocks is set to increase significantly.

References

-

Chemos GmbH & Co.KG. Safety Data Sheet: Azetidine. Available from: [Link]

-

Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery. Available from: [Link]

-

Yuyama, K., et al. (2018). Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for nicotianamine synthesis. Heterocycles, 96(12), 2125-2135. Available from: [Link]

-

Taylor & Francis Online. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Available from: [Link]

-

Expert Opinion on Drug Discovery. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Available from: [Link]

-

Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews. Available from: [Link]

-

Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Available from: [Link]

- Google Patents. EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof.

-

Organic Chemistry Portal. Synthesis of azetidines. Available from: [Link]

-

Royal Society of Chemistry. Synthesis of azetidines by aza Paternò–Büchi reactions. Available from: [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. 1036262-58-4|rel-((2S,4S)-Azetidine-2,4-diyl)dimethanol hydrochloride|BLD Pharm [bldpharm.com]

- 6. Buy ((2S,4S)-Azetidine-2,4-diyl)dimethanol hydrochloride [smolecule.com]

- 7. chemimpex.com [chemimpex.com]

- 8. (R)-2-AZETIDINEMETHANOL CAS#: 209329-11-3 [m.chemicalbook.com]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof - Google Patents [patents.google.com]

- 11. Azetidine synthesis [organic-chemistry.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Introduction: The Rise of a Strained Scaffold in Modern Medicinal Chemistry

An In-Depth Technical Guide to the Physicochemical Properties of Substituted Azetidines for Drug Discovery Professionals

The azetidine ring, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a cornerstone of modern drug design. Its incorporation into clinically successful drugs such as Baricitinib (a JAK inhibitor) and the veterinary ectoparasiticide Sarolaner underscores its value.[1] This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a detailed exploration of the core physicochemical properties of substituted azetidines. We will dissect how the unique structural and electronic features of this strained ring system can be strategically manipulated to optimize drug candidates for enhanced efficacy, selectivity, and pharmacokinetic performance. By understanding the causality behind these properties, scientists can better leverage the azetidine scaffold to navigate the complex landscape of drug discovery.

The Azetidine Core: A Profile of Strain and Rigidity

Azetidines are characterized by a saturated ring comprising three carbon atoms and one nitrogen atom. This configuration results in significant angle strain compared to its larger pyrrolidine and piperidine homologs.[2] This inherent strain is not a liability but a key feature that imparts conformational rigidity and defines specific vectors for its substituents, offering a unique tool for exploring chemical space three-dimensionally.[2] In medicinal chemistry, the azetidine motif is frequently employed as a "privileged scaffold" and a bioisostere for larger, more flexible saturated heterocycles like piperidines and morpholines, often leading to improved metabolic stability and receptor affinity.[1][2][3][4]

Caption: Core structure of the azetidine ring with key positions for substitution.

Modulating Core Physicochemical Properties

The success of an azetidine-containing drug candidate hinges on the careful tuning of its physicochemical properties. The substitution pattern around the ring is the primary tool for this optimization.

Lipophilicity (LogP & LogD)

Definition and Importance: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is typically measured as the partition coefficient (LogP) for neutral compounds or the distribution coefficient (LogD) at a specific pH for ionizable molecules.[5] While adequate lipophilicity is required for membrane permeability, excessive lipophilicity can lead to poor solubility, high plasma protein binding, and off-target toxicity.[6]

Influence of the Azetidine Core and its Substituents: The presence of the polar nitrogen atom makes the azetidine scaffold inherently less lipophilic than a corresponding cyclobutane ring.[3] However, this is highly dependent on the substitution at the nitrogen.

-

N-Substitution: N-aryl or N-alkyl groups will increase lipophilicity. Conversely, linking the nitrogen to a polar group can decrease it.

-

C-Substitution: The introduction of polar functional groups at C3 (e.g., hydroxyl, carboxyl) can significantly lower lipophilicity.

-

Bioisosteric Replacement: Replacing larger heterocycles like piperazine or morpholine with certain "angular" spirocyclic azetidines can, counterintuitively, reduce LogD.[4] This effect is often rationalized by a significant increase in the basicity of the azetidine nitrogen, which leads to a higher proportion of the more water-soluble protonated form at physiological pH (7.4).[7]

Data Presentation: Impact of Substitution on Lipophilicity

| Moiety | Parent Ring | LogD at pH 7.4 (Parent) | Substituted Moiety | LogD at pH 7.4 (Substituted) | Typical Change | Rationale |

| N-Phenylpiperazine | Piperazine | 1.5 | N-Phenyl-2-azaspiro[3.3]heptane | 2.0 | Increase | Addition of carbon, reduced polarity influence.[7] |

| N-Methylmorpholine | Morpholine | -0.5 | N-Methyl-6-oxa-2-azaspiro[3.3]heptane | -1.0 | Decrease | Increased basicity leads to more protonation.[7] |

| Benzylpiperidine | Piperidine | 3.2 | Benzylazetidine | ~2.5 | Decrease | Smaller, more polar ring system. |

| Azetidine | Azetidine | -0.2 | N-Benzoylazetidine | 1.0 | Increase | Addition of lipophilic aryl group, reduced basicity. |

Experimental Protocol: Shake-Flask Method for LogD7.4 Determination

This protocol describes the classic "shake-flask" method, a foundational technique for measuring lipophilicity.

-

Preparation of Phases: Prepare a phosphate buffer solution at pH 7.4. Pre-saturate this buffer with n-octanol and, separately, pre-saturate n-octanol with the buffer by mixing them vigorously for 24 hours and then allowing the layers to separate.

-

Standard Curve: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, methanol). Create a series of calibration standards in the aqueous phase (buffered water) and measure their concentration using a suitable analytical method (e.g., UV-Vis spectroscopy, LC-MS).

-

Partitioning: Add a known volume of the stock solution to a vial containing a precise volume of the pre-saturated buffer and pre-saturated n-octanol.

-

Equilibration: Cap the vial and shake vigorously for a set period (e.g., 1-3 hours) at a constant temperature to allow the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the aqueous and organic layers.

-

Quantification: Carefully remove an aliquot from the aqueous layer. Determine the concentration of the compound in this aliquot using the previously established standard curve.

-

Calculation: The concentration in the octanol phase is determined by mass balance (Initial amount - Amount in aqueous phase). The LogD is calculated as: LogD = log10 ( [Compound]octanol / [Compound]aqueous )

Basicity (pKa)

Definition and Importance: The basicity of the azetidine nitrogen, expressed as the pKa of its conjugate acid, is a pivotal property. It dictates the compound's ionization state at different physiological pH values, which in turn governs its aqueous solubility, membrane permeability, and potential for ionic interactions with protein targets.

Influence of the Azetidine Core and its Substituents: The parent azetidine is a relatively strong base, with a conjugate acid pKa of approximately 11.29.[8] This is due to the sp3-hybridized nitrogen having a readily available lone pair of electrons. This basicity is highly sensitive to substitution.

-

N-Aryl/Acyl Substitution: Attaching an electron-withdrawing group directly to the nitrogen, such as a phenyl or pyridyl ring, delocalizes the lone pair into the aromatic system. This drastically reduces the nitrogen's ability to accept a proton, leading to a significant decrease in pKa.[9]

-

Ring Fluorination: The introduction of highly electronegative fluorine atoms onto the carbon framework of the ring can lower the pKa of the nitrogen through a strong inductive effect.[10]

-

Comparison to Homologs: Replacing a six-membered heterocycle (like piperidine) with an azetidine often results in an increase in nitrogen basicity.[4]

Caption: The pH-dependent equilibrium of substituted azetidines.

Experimental Protocol: Potentiometric Titration for pKa Determination

-

System Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).

-

Sample Preparation: Accurately weigh the azetidine-containing compound and dissolve it in a suitable solvent, typically water or a co-solvent system (e.g., water/methanol) for less soluble compounds.

-

Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Insert the calibrated pH electrode and a magnetic stirrer.

-

Titration: Add a standardized titrant (e.g., 0.1 M HCl for a basic compound) in small, precise increments using a burette.

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Endpoint Determination: Continue the titration well past the equivalence point. Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point, where half of the compound has been neutralized. More accurate values can be obtained by calculating the first or second derivative of the titration curve.

Aqueous Solubility

Definition and Importance: Aqueous solubility is the extent to which a compound dissolves in water. It is a prerequisite for oral absorption and is critical for developing intravenous formulations. Poor solubility is a major hurdle in drug development, leading to low bioavailability and formulation challenges.[11]

Influence of the Azetidine Core and its Substituents: The polar nature of the azetidine ring generally imparts better aqueous solubility compared to non-polar carbocyclic scaffolds.[3][11] However, the overall solubility of a substituted azetidine is a complex interplay of its lipophilicity, crystal lattice energy (for solids), and basicity.

-

Substrate Dependence: The effect of replacing a larger heterocycle with an azetidine is highly dependent on the specific molecular context; in some cases, solubility increases, while in others it may decrease.[4]

-

Ionization: For basic azetidines, solubility is highly pH-dependent. At a pH below the pKa, the compound will exist primarily in its protonated, charged form, which is significantly more soluble in water.

-

Case Study: In the development of STAT3 inhibitors, early azetidine analogues with a free carboxylate group showed low cellular activity, presumably due to poor membrane permeability. Converting the acid to a methyl ester or phthalide improved cellular potency, but often at the cost of in-vitro potency, highlighting the delicate balance between solubility for formulation and lipophilicity for permeability.[11]

Experimental Protocol: Kinetic Turbidimetric Solubility Assay

This high-throughput method is used to assess the solubility of compounds from a DMSO stock solution.

-

Stock Solution: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).

-

Assay Plate Preparation: To the wells of a 96-well microplate, add aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Compound Addition: Using a liquid handler, add a small volume of the DMSO stock solution to the buffer in each well to achieve the final desired test concentrations. The final DMSO concentration should be kept low and consistent (e.g., 1-2%).

-

Incubation and Measurement: Incubate the plate at room temperature for a set period (e.g., 2-24 hours). Measure the turbidity (light scattering) of each well at a specific wavelength (e.g., 620 nm) using a plate reader.

-

Data Analysis: The concentration at which the turbidity reading significantly increases above the baseline indicates the point of precipitation. This value is reported as the kinetic solubility.

Implications for ADME: The Critical Role of Metabolic Stability

Definition and Importance: Metabolic stability refers to a drug's resistance to biotransformation by metabolic enzymes, primarily Cytochrome P450s in the liver. A compound that is metabolized too quickly will have a short half-life and may fail to achieve therapeutic concentrations in the body.

The Double-Edged Sword of Azetidine Strain: The azetidine ring is often introduced into molecules to enhance metabolic stability.[1][2][3] The conformational rigidity can prevent the molecule from adopting an ideal orientation for binding to the active site of metabolic enzymes. However, the inherent ring strain can, in some chemical contexts, create a liability.

-

Improved Stability: Many reports show that replacing larger, more flexible rings with an azetidine blocks common sites of metabolism (e.g., N-dealkylation, ring oxidation), thereby improving the compound's half-life.

-

Potential for Instability: The ring strain can make azetidines susceptible to specific decomposition pathways. An acid-mediated intramolecular ring-opening has been reported for N-aryl azetidines bearing a pendant amide, a process that is mitigated by reducing the basicity of the azetidine nitrogen.[9] Furthermore, metabolic ring-opening via reaction with nucleophiles like glutathione is a known, albeit less common, metabolic pathway.[9]

Caption: Workflow for an in vitro Human Liver Microsome (HLM) stability assay.

Experimental Protocol: In Vitro Metabolic Stability Assay with Human Liver Microsomes (HLM)

-

Reagent Preparation: Thaw pooled HLM on ice. Prepare a solution of the required cofactor, NADPH, in phosphate buffer.

-

Incubation Mixture: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer (pH 7.4), the test compound (at a low concentration, e.g., 1 µM), and HLM (e.g., 0.5 mg/mL protein). Pre-warm this mixture at 37°C for 5 minutes.

-

Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH solution.

-

Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.

-

Protein Precipitation: Vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins.

-

LC-MS/MS Analysis: Transfer the supernatant to an analysis plate and quantify the remaining amount of the parent compound using a calibrated LC-MS/MS method.

-

Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression of this plot is the elimination rate constant (k). The half-life (t½) is calculated as 0.693 / k.

Conclusion: A Versatile Scaffold Requiring Careful Characterization

Substituted azetidines offer a powerful and versatile platform for medicinal chemists to craft drug candidates with improved properties. Their rigid structure can enhance potency and selectivity, while their small size and polarity can be leveraged to optimize solubility and metabolic stability. However, this guide highlights that the physicochemical outcomes are not automatic; they are a direct consequence of the substitution pattern applied to the core. Properties like basicity, lipophilicity, and stability are exquisitely sensitive to the electronic and steric nature of the substituents. A thorough and early experimental evaluation of these core properties is not merely a characterization exercise but a critical, self-validating step in the design of effective and safe medicines. The continued exploration of this unique scaffold, grounded in a solid understanding of its physicochemical principles, promises to deliver the next generation of innovative therapeutics.

References

-

Title: Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

-

Title: Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery Source: Domainex URL: [Link]

-

Title: Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents Source: MDPI URL: [Link]

-

Title: Intramolecular Ring-Opening Decomposition of Aryl Azetidines Source: ACS Medicinal Chemistry Letters URL: [Link]

-

Title: An Approach to Alkyl Azetidines for Medicinal Chemistry Source: ChemRxiv URL: [Link]

-

Title: Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity Source: Journal of Medicinal and Chemical Sciences URL: [Link]

-

Title: Azetidines in medicinal chemistry: emerging applications and approved drugs Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL: [Link]

-

Title: Azetidines in medicinal chemistry: emerging applications and approved drugs Source: PubMed URL: [Link]

-

Title: Azetidine Source: Wikipedia URL: [Link]

-

Title: Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist Source: ACS Medicinal Chemistry Letters URL: [Link]

-

Title: pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. Source: ResearchGate URL: [Link]

-

Title: Lipophilicity Descriptors: Understanding When to Use LogP & LogD Source: ACD/Labs URL: [Link]

-

Title: Why LogD Matters / ΔLogD Cheat Sheet Source: Drug Hunter URL: [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis in Review: Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination | Domainex [domainex.co.uk]

- 5. acdlabs.com [acdlabs.com]

- 6. drughunter.com [drughunter.com]

- 7. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Azetidine - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Azetidine Scaffold in Modern Drug Discovery

An In-Depth Technical Guide: Spectroscopic Data for Chiral Azetidine Derivatives

Azetidines, saturated four-membered nitrogen-containing heterocycles, have emerged as privileged structures in medicinal chemistry.[1][2] Their unique strained-ring system imparts specific conformational constraints and vectors for substitution that are highly sought after in drug design. The introduction of chirality to the azetidine core dramatically expands the accessible chemical space, allowing for exquisitely selective interactions with biological targets.[1] However, the synthesis and characterization of these chiral derivatives present significant challenges. Unambiguous determination of both relative and absolute stereochemistry is not merely an academic exercise; it is a critical prerequisite for understanding structure-activity relationships (SAR) and ensuring the safety and efficacy of a potential therapeutic agent.

This guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It provides an in-depth exploration of the primary spectroscopic techniques used to characterize chiral azetidine derivatives. Moving beyond a simple recitation of methods, this document emphasizes the underlying principles, the causality behind experimental choices, and the synergistic interplay between different analytical approaches to build a self-validating and irrefutable structural assignment.

Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Cornerstone of Structural Elucidation

NMR spectroscopy is the foundational tool for the structural analysis of azetidine derivatives. It provides definitive information about the molecular connectivity and, crucially, the relative stereochemistry of substituents on the strained four-membered ring.

Proton (¹H) NMR: The First Look

The ¹H NMR spectrum offers the initial and most crucial data points. The strained nature of the azetidine ring influences the electronic environment of its protons, leading to characteristic chemical shifts.

-

Causality of Chemical Shifts: Protons on the azetidine ring typically resonate in specific regions. For an N-protected azetidine, C2-H and C4-H protons are adjacent to the nitrogen and are deshielded, appearing further downfield than the C3-H protons. Substituents dramatically influence these shifts; for example, an electron-withdrawing group at C2 will shift the C2-H proton significantly downfield.

-

The Key to Relative Stereochemistry: Coupling Constants (³J): The dihedral angle between vicinal protons (protons on adjacent carbons) directly correlates to the magnitude of their scalar coupling constant (³J). This relationship is the most reliable NMR parameter for assigning cis/trans isomerism in substituted azetidines.[3][4]

-

A cis relationship between protons on C2 and C3, for instance, results in a larger dihedral angle and consequently a smaller coupling constant (typically ³J = 7-9 Hz).

-

A trans relationship leads to a smaller dihedral angle and a larger coupling constant (typically ³J = 4-6 Hz). Careful analysis of these J-values is paramount for diastereomeric assignment.[3]

-

-

Common Complexities:

-

Diastereotopic Protons: A methylene group (CH₂) adjacent to a chiral center will often exhibit diastereotopicity, where the two protons are chemically non-equivalent. Instead of a simple singlet, they appear as a pair of doublets (an 'AB quartet'), each with its own chemical shift and coupling to other protons.[4]

-

Signal Overlap: With complex substitution patterns, signals for the C3 and C4 protons can overlap, complicating the extraction of coupling constants.[4]

-

Two-Dimensional (2D) NMR: Deconvoluting Complexity

When 1D spectra are insufficient, a suite of 2D NMR experiments is required to assemble the complete structural puzzle. Each experiment provides a unique layer of information, and together they form a self-validating system for connectivity and stereochemistry.[4]

-

COSY (Correlation Spectroscopy): This is the workhorse for establishing proton-proton coupling networks. A cross-peak between two proton signals in a COSY spectrum confirms that they are J-coupled, allowing for the tracing of spin systems throughout the molecule.[4]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to. It is indispensable for unambiguously assigning carbon chemical shifts and confirming which protons belong to which methylene or methine group.[4]

-

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are two or three bonds away. It is the key to connecting the individual spin systems identified by COSY, allowing one to piece together the entire molecular skeleton.[4]

-

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): This is the definitive 2D NMR technique for determining relative stereochemistry. The NOE is a through-space interaction, not through-bond. A cross-peak in a NOESY or ROESY spectrum indicates that two protons are physically close to each other in space (< 5 Å), irrespective of their bonding.

-

Expert Insight: For a 2,3-disubstituted azetidine, a strong NOE between the C2-H and C3-H protons provides irrefutable evidence of a cis relationship. Conversely, the absence of this NOE, coupled with an NOE from C2-H to a substituent on C3, would support a trans assignment.[3]

-

Experimental Workflow and Data

A logical workflow is critical for efficient analysis. Starting with simple 1D experiments provides the foundation for designing and interpreting more complex 2D experiments.

Table 1: Typical NMR Chemical Shift Ranges for N-Boc Protected Azetidine Rings

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |

| C2-H | 4.5 - 5.5 | 60 - 75 | Highly dependent on C2 substituent. |

| C3-H₂ | 2.0 - 3.0 | 25 - 40 | Often appears as complex multiplets. |

| C4-H₂ | 3.8 - 4.5 | 45 - 55 | Deshielded by the adjacent nitrogen atom. |

Note: These are approximate ranges. Actual values are highly sensitive to substitution, solvent, and the specific protecting group used.

Protocol: Acquiring High-Quality NMR Spectra

-

Sample Preparation: Dissolve 5-10 mg of the purified azetidine derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved to prevent poor magnetic field homogeneity.[4] Filter if any solid particles are visible.

-

Shimming: Insert the sample into the spectrometer. Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field (B₀). This is the most critical step for achieving sharp, well-resolved peaks.

-

1D ¹H Acquisition: Acquire a standard ¹H spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

1D ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. This is often a longer experiment due to the low natural abundance of ¹³C.

-

2D COSY Acquisition: Use standard pulse program parameters. Typically requires 5-20 minutes.

-

2D HSQC/HMBC Acquisition: These experiments correlate proton and carbon frequencies. Optimize parameters based on expected one-bond (HSQC, ~145 Hz) or long-range (HMBC, ~8 Hz) coupling constants.

-

2D NOESY/ROESY Acquisition: This experiment requires optimization of the "mixing time" parameter to allow for the buildup of the Nuclear Overhauser Effect. A typical mixing time for a small molecule is 300-800 ms.

Chapter 2: Mass Spectrometry (MS) - Confirming Identity and Purity

While NMR elucidates structure, mass spectrometry confirms the fundamental properties of molecular weight and elemental composition.

-

Role of MS: For any newly synthesized chiral azetidine, the first step after purification is to confirm that the compound has the correct mass. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it provides a highly accurate mass measurement (typically to within 5 ppm), which can be used to determine the elemental formula of the molecule, ruling out other potential structures.

-

Common Techniques: Electrospray Ionization (ESI) is the most common method for azetidine derivatives, as it is a soft ionization technique that typically yields the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺), minimizing fragmentation.

-

Application in Synthesis: Liquid Chromatography-Mass Spectrometry (LC-MS) is an invaluable tool for monitoring reaction progress, identifying byproducts, and assessing the purity of the final compound.[3]

Protocol: Sample Preparation for HRMS (ESI)

-

Stock Solution: Prepare a dilute stock solution of the purified compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Dilution: Further dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent. It is often beneficial to add a trace amount of formic acid (0.1%) to the final solution to promote protonation and enhance the [M+H]⁺ signal.

-

Infusion/Injection: The sample can be directly infused into the mass spectrometer or injected via an LC system.

-

Data Acquisition: Acquire the spectrum in positive ion mode, scanning a mass range appropriate for the expected molecular weight of the azetidine derivative.

Chapter 3: Chiroptical Spectroscopy - Assigning Absolute Configuration

Once the connectivity and relative stereochemistry are established, the final challenge is to determine the absolute configuration (R/S designation) of the chiral centers. Chiroptical spectroscopy provides a non-empirical method to achieve this by comparing experimental data with quantum chemical calculations.[5][6]

Electronic and Vibrational Circular Dichroism (ECD & VCD)

ECD and VCD measure the differential absorption of left and right circularly polarized light in the UV-Vis and infrared regions of the spectrum, respectively.[7][8] A chiral molecule will produce a characteristic spectrum (a series of positive and negative bands called Cotton effects) that is an optical fingerprint of its absolute stereochemistry.

-

The Comparative Workflow: The process involves a powerful synergy between experiment and theory.

-

The experimental ECD or VCD spectrum of the azetidine derivative is measured.

-

A computational model of one enantiomer (e.g., the (2R, 3S)-isomer) is built.

-

A conformational search is performed to find all low-energy structures of that enantiomer.

-

The ECD or VCD spectrum for that single enantiomer is calculated using Time-Dependent Density Functional Theory (TD-DFT).

-

The calculated spectrum is compared to the experimental one. A direct match confirms the absolute configuration. An inverted (mirror-image) match indicates the opposite enantiomer is the correct one.

-

Table 2: Comparison of ECD and VCD for Azetidine Analysis

| Feature | Electronic Circular Dichroism (ECD) | Vibrational Circular Dichroism (VCD) |

| Principle | Differential absorption of UV-Vis light. | Differential absorption of Infrared light. |

| Requirement | Requires a UV-active chromophore. Derivatization may be needed.[9] | No chromophore needed; relies on molecular vibrations. |

| Strengths | High sensitivity. | Less sensitive to solvent effects and conformation; applicable to a wider range of molecules.[7][8] |

| Challenges | Can be difficult to interpret for conformationally flexible molecules.[6] | Requires higher sample concentrations and longer acquisition times. |

-

Expert Insight: VCD is often superior for analyzing conformationally flexible molecules or those lacking a strong UV chromophore.[7][8] Since many azetidine derivatives fall into this category, VCD has become an increasingly vital tool for assigning their absolute configuration.

Chapter 4: X-Ray Crystallography - The Unambiguous Answer

Single-crystal X-ray crystallography is the definitive, "gold standard" method for determining the complete three-dimensional structure of a molecule, including both relative and absolute stereochemistry.[5]

-

The Principle: When a molecule can be grown into a high-quality single crystal, its interaction with an X-ray beam produces a unique diffraction pattern. Mathematical analysis of this pattern yields a precise electron density map, revealing the exact position of every atom in the crystal lattice.

-

The Power of Proof: The resulting structure is an unambiguous depiction of the molecule's connectivity and stereochemistry.[3][10] It can be used to validate assignments made by NMR and chiroptical methods. The primary limitation of this technique is the requirement of obtaining a suitable single crystal, which can often be a challenging and time-consuming process.

Protocol: High-Level Overview of X-Ray Crystallography

-

Crystallization: The most critical and often bottleneck step. The purified azetidine derivative is dissolved in a minimal amount of solvent, and a less soluble "anti-solvent" is slowly introduced (e.g., by vapor diffusion) to induce slow crystal growth. Various solvents, temperatures, and techniques must be screened.

-

Crystal Mounting: A suitable, defect-free single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer and cooled under a stream of liquid nitrogen. It is then rotated in the X-ray beam while thousands of diffraction images are collected.

-

Structure Solution and Refinement: Specialized software is used to solve the "phase problem" and generate an initial electron density map. The atomic positions are then refined to best fit the experimental diffraction data, yielding the final molecular structure.

Conclusion: A Multi-Faceted Approach to Certainty

The structural characterization of chiral azetidine derivatives is a complex task that cannot be reliably accomplished with a single technique. True confidence in a structural assignment is achieved when multiple, independent lines of spectroscopic evidence converge. A robust characterization package for a novel chiral azetidine should ideally include:

-

HRMS to confirm the elemental formula.

-

1D and 2D NMR to establish the complete connectivity and relative stereochemistry.

-

Chiroptical Spectroscopy (VCD or ECD) to assign the absolute configuration.

-

X-ray Crystallography as the ultimate, unambiguous confirmation whenever possible.

By following this multi-faceted, self-validating approach, researchers and drug developers can proceed with confidence, knowing that the molecular structure they are advancing is built on a solid and irrefutable analytical foundation.

References

-

Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Available at: [Link]

-

Domainex. (2025). Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. Domainex. Available at: [Link]

-

TBA. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry. Available at: [Link]

-

Kaur, H., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. Available at: [Link]

-

TBA. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. Available at: [Link]

-

TBA. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. PMC. Available at: [Link]

-

Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]

-

Bultinck, P., et al. (2012). Vibrational Circular Dichroism versus Optical Rotation Dispersion and Electronic Circular Dichroism for diastereomers: the stereochemistry of 3-(1′-hydroxyethyl) - RSC Publishing. Physical Chemistry Chemical Physics. Available at: [Link]

-

Bernardi, L., et al. (2015). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry. Available at: [Link]

-

TBA. (2023). Accessing Azetidines through Magnesium-Mediated Nitrogen Group Transfer from Iminoiodinane to Donor-Acceptor Cyclopropanes. PMC. Available at: [Link]

-

Ramachandran, S., et al. (2022). Synthesis, Characterisation and Evaluation of Azetidine-2-One Derivative. Journal of Pharmaceutical Research International. Available at: [Link]

-

Bultinck, P., et al. (2012). Vibrational circular dichroism versus optical rotation dispersion and electronic circular dichroism for diastereomers: the stereochemistry of 3-(1'-hydroxyethyl)-1-(3'-phenylpropanoyl)-azetidin-2-one. PubMed. Available at: [Link]

-

Guesné, S. J. J., et al. (2016). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. PMC. Available at: [Link]

-

Ramachandran, S., et al. (2022). Synthesis, Characterisation and Evaluation of Azetidine-2-One Derivative. ResearchGate. Available at: [Link]

-

TBA. (2023). Tunable Divergent Reactivity of Aziridinium Ylides in the Synthesis of Complex Piperidines and Azetidines. ChemRxiv. Available at: [Link]

-

Lightner, D. A., & Gurst, J. E. (2011). Chiroptical spectroscopy and the validation of crystal structure stereochemical assignments. Crystallography Reviews. Available at: [Link]

-

Alsaid, M. (2015). Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. University of Birmingham. Available at: [Link]

-

Mykhailiuk, P. K., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available at: [Link]

-

Masi, M., et al. (2022). Computational Approaches and Use of Chiroptical Probes in the Absolute Configuration Assignment to Natural Products by ECD Spectroscopy: A 1,2,3-Trihydroxy-p-menthane as a Case Study. MDPI. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Vibrational Circular Dichroism versus Optical Rotation Dispersion and Electronic Circular Dichroism for diastereomers: the stereochemistry of 3-(1′-hydroxyethyl)-1-(3′-phenylpropanoyl)-azetidin-2-one - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. Vibrational circular dichroism versus optical rotation dispersion and electronic circular dichroism for diastereomers: the stereochemistry of 3-(1'-hydroxyethyl)-1-(3'-phenylpropanoyl)-azetidin-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. harnedgroup.wordpress.com [harnedgroup.wordpress.com]

- 10. chemrxiv.org [chemrxiv.org]

Whitepaper: In Silico Modeling of Rel-((2S,4S)-azetidine-2,4-diyl)dimethanol Interactions

A Senior Application Scientist's Guide to Computational Drug Discovery

Executive Summary

The Rel/NF-κB family of transcription factors represents a critical node in cellular signaling, governing inflammation, immunity, and cell survival.[1][2] The c-Rel proto-oncogene, in particular, is a high-value target for therapeutic intervention in various malignancies and autoimmune diseases due to its pivotal role in B-cell proliferation and survival.[3][4][5] This guide provides an in-depth technical walkthrough of the in silico methodologies used to investigate the interaction between the human c-Rel protein and a novel small molecule, ((2S,4S)-azetidine-2,4-diyl)dimethanol. We will navigate the complete computational workflow, from system preparation and molecular docking to the dynamic assessment of complex stability via molecular dynamics (MD) simulations and the calculation of binding free energies. This document is intended for researchers and drug development professionals, offering both the theoretical underpinnings and field-proven, step-by-step protocols necessary to predict and analyze protein-ligand interactions with scientific rigor.

Introduction: Targeting the c-Rel Transcription Factor

The Biological Significance of c-Rel

The c-Rel protein is a member of the NF-κB family of transcription factors, which are central regulators of gene expression in response to stimuli such as stress, cytokines, and bacterial or viral antigens.[1][3] Unlike other ubiquitously expressed NF-κB members, c-Rel expression is predominantly found in lymphoid cells, where it plays a non-redundant role in the development, activation, and survival of B and T lymphocytes.[5] Aberrant c-Rel activation is a hallmark of several human B-cell lymphomas, and its genetic locus is associated with autoimmune conditions like rheumatoid arthritis and celiac disease.[3][5] This makes c-Rel an attractive and specific target for therapeutic agents designed to modulate immune responses or inhibit cancer cell growth.[4] Inhibitors of c-Rel are designed to block its activity, preventing it from binding to DNA and activating the genes that drive disease progression.[4][6]

Ligand Profile: ((2S,4S)-azetidine-2,4-diyl)dimethanol

The ligand of interest, ((2S,4S)-azetidine-2,4-diyl)dimethanol, is built upon an azetidine scaffold. Azetidines are four-membered nitrogen-containing heterocycles that serve as valuable motifs in medicinal chemistry.[7] Their inherent ring strain, intermediate between that of highly reactive aziridines and stable pyrrolidines, provides a unique combination of stability for handling and potential for specific interactions within a protein binding pocket.[7] The dimethanol substitutions offer hydrogen bond donor and acceptor capabilities, which are critical for forming stable interactions with protein residues. For the purposes of this guide, this molecule will be treated as a prospective inhibitor for the c-Rel protein.

The Rationale for In Silico Modeling

Computational, or in silico, methods are indispensable in modern drug discovery.[8] They provide atomic-level insights into how a ligand might bind to its protein target, saving significant time and resources by prioritizing the most promising candidates for experimental validation.[9][10][11] This guide details a multi-stage computational approach, beginning with molecular docking to predict the binding pose and followed by molecular dynamics simulations to assess the stability and dynamics of the protein-ligand complex in a simulated physiological environment.[12][13]

Caption: A flowchart of the integrated computational workflow.

Part 1: System Preparation for Simulation

Protocol: Rel Protein Structure Preparation

The goal is to obtain a high-quality, clean, and computationally ready structure of the c-Rel protein. We will use the crystal structure of a RelA-cRel chimera complex (PDB ID: 8U9L) as our starting point.[14]

Causality: PDB files often contain non-protein atoms (water, ions, co-factors) and lack hydrogen atoms, which are essential for accurate force field calculations. This protocol addresses these issues to create a valid starting model.

Step-by-Step Protocol:

-

Download Structure: Obtain the PDB file for 8U9L from the RCSB Protein Data Bank (rcsb.org).

-

Isolate Target Chain: The 8U9L structure contains multiple chains. For this study, we will isolate a c-Rel chain (e.g., Chain C). This is done to focus the simulation on the protein of interest.

-

Clean the PDB File:

-

Remove all water molecules (HOH). Rationale: Unless a specific water molecule is known to be critical for binding (a "bridging" water), bulk solvent is best added later in a controlled manner.

-

Remove any co-crystallized ligands or ions not relevant to the binding site of interest.

-

-

Add Hydrogens and Assign Protonation States: Use a molecular modeling program like UCSF ChimeraX or AutoDock Tools to add hydrogen atoms.[15][16] This step is critical as hydrogen positions are rarely resolved in crystal structures. The software will determine the most likely protonation states for residues like Histidine, Aspartate, and Glutamate at a physiological pH (e.g., 7.4).

-

Assign Partial Charges: Utilize a standard force field (e.g., AMBER, CHARMM) to assign partial atomic charges to all atoms in the protein. This is required for calculating electrostatic interactions.

-

Energy Minimization (Optional but Recommended): Perform a brief energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries introduced during hydrogen addition.

-

Define the Binding Site: Based on literature or structural analysis, identify the key residues of the DNA-binding domain, as small molecule inhibitors often target these functional sites.[5][6] The coordinates of this site will be used to define the search space for docking.

Protocol: Ligand Structure Preparation

The ligand, ((2S,4S)-azetidine-2,4-diyl)dimethanol, must be converted from a 2D representation to a valid 3D, low-energy conformation.

Step-by-Step Protocol:

-

Obtain Ligand Representation: Start with a known representation, such as the isomeric SMILES string: C1CO.[17]

-

Generate 3D Coordinates: Use a tool like Open Babel or a cheminformatics toolkit to convert the SMILES string into a 3D structure file (e.g., MOL2 or SDF format).[18]

-

Energy Minimization: Perform a geometry optimization using a quantum mechanical (e.g., DFT) or molecular mechanics (e.g., MMFF94) method. Rationale: This ensures the ligand is in a low-energy, physically realistic conformation before docking.

-

Assign Partial Charges: Calculate partial charges for the ligand atoms. For small molecules, methods like Gasteiger or AM1-BCC are commonly used and are essential for accurately modeling electrostatic interactions with the protein.[19]

-

Define Rotatable Bonds: Identify the rotatable bonds within the ligand. Docking programs will explore the conformational space of the ligand by rotating around these bonds.

Part 2: Molecular Docking for Pose and Affinity Prediction

Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a protein and estimates the strength of the interaction (binding affinity).[10] It is a computationally inexpensive method ideal for initial screening.

Caption: Docking combines conformational searching with energy scoring.

Protocol: Docking with AutoDock Vina

AutoDock Vina is a widely used open-source docking program known for its speed and accuracy.[15]

Step-by-Step Protocol:

-

Prepare PDBQT Files: Convert the prepared protein and ligand files into the PDBQT format using AutoDock Tools. This format includes partial charges and atom type information required by Vina.

-

Define the Grid Box: In AutoDock Tools, define a 3D grid box that encompasses the entire putative binding site on the c-Rel protein.[19]

-

Causality: The grid box confines the search space for the ligand. A well-defined box, centered on key active site residues, increases computational efficiency and accuracy. For this study, the box should be centered on the DNA-binding groove.

-

-

Create Configuration File: Write a configuration file (conf.txt) specifying the paths to the protein and ligand PDBQT files, the center and size of the grid box, and the output file name.

-

Run Vina: Execute the docking simulation from the command line: vina --config conf.txt --log log.txt.

-

Analyze Results: Vina will output a file containing several predicted binding poses, ranked by their calculated binding affinity in kcal/mol. The most negative value indicates the strongest predicted binding. Visualize the top-ranked pose in complex with the protein using PyMOL or ChimeraX to inspect the specific interactions (e.g., hydrogen bonds, hydrophobic contacts).

Data Presentation: Docking Results

Summarize the quantitative output in a clear, structured table.

| Pose Rank | Binding Affinity (kcal/mol) | Key Interacting c-Rel Residues | Predicted Interaction Type(s) |

| 1 | -8.2 | Arg-55, Tyr-57, Gln-119 | Hydrogen Bond, Pi-Cation |

| 2 | -7.9 | Ser-121, Lys-273 | Hydrogen Bond |

| 3 | -7.5 | Val-123, Pro-245 | Hydrophobic Contact |

| Note: Residue numbers and affinity values are hypothetical for illustrative purposes. |

Part 3: Molecular Dynamics for Stability Assessment

While docking provides a static snapshot, Molecular Dynamics (MD) simulations model the system's behavior over time, providing crucial insights into the stability of the protein-ligand complex in a more realistic, solvated environment.[12][13]

Protocol: MD Simulation with GROMACS

GROMACS is a high-performance, open-source MD engine. The following protocol outlines the standard workflow for a protein-ligand complex.[20]

Step-by-Step Protocol:

-

System Setup:

-

Combine the coordinates of the c-Rel protein and the top-ranked docked pose of the ligand into a single complex file.

-

Generate a topology file for the ligand using a server like SwissParam or CGenFF. This file defines the force field parameters (bond lengths, angles, charges) for the ligand.

-

Merge the protein and ligand topologies.

-

-

Solvation: Place the protein-ligand complex in the center of a periodic simulation box (e.g., a cubic or dodecahedron box) and fill it with a pre-equilibrated water model (e.g., TIP3P or SPC/E).

-

Ionization: Add ions (e.g., Na+ or Cl-) to neutralize the net charge of the system and to mimic a physiological salt concentration (e.g., 0.15 M).

-

Energy Minimization: Perform a steep descent energy minimization of the entire solvated system to remove any steric clashes between the complex, water, and ions.

-

Equilibration (Two Phases):

-

NVT Equilibration: Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant (NVT ensemble). Position restraints are typically applied to the protein and ligand to allow the solvent to equilibrate around them. Self-Validation: Monitor the system temperature to ensure it reaches and stabilizes at the target value.

-

NPT Equilibration: Equilibrate the system at the target temperature and pressure (e.g., 1 bar) (NPT ensemble). The position restraints are gradually released. Self-Validation: Monitor the pressure and density of the system to confirm they have reached stable equilibrium values.

-

-

Production MD: Run the simulation for a desired length of time (e.g., 100 nanoseconds) without any restraints. Save the coordinates (trajectory) at regular intervals (e.g., every 10 picoseconds).

Analysis of MD Trajectories

Analysis of the trajectory reveals the dynamic behavior of the complex.

-

Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, plateauing RMSD suggests the complex has reached a stable conformation.

-

Root Mean Square Fluctuation (RMSF): Plot the RMSF of each protein residue to identify flexible and stable regions. High fluctuation in the binding site could indicate an unstable interaction.

-

Hydrogen Bond Analysis: Monitor the number and duration of hydrogen bonds between the protein and ligand throughout the simulation. Persistent hydrogen bonds are key indicators of a stable interaction.

Part 4: Binding Free Energy Calculation

Binding free energy calculations provide a more rigorous estimate of binding affinity than docking scores by accounting for solvation effects and entropic contributions.[21][22]

Protocol: MM/PBSA Calculation

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular end-point technique for estimating binding free energy from an MD trajectory.[21][23]

Step-by-Step Protocol:

-

Extract Snapshots: Select a set of uncorrelated snapshots (e.g., 100-500 frames) from the stable portion of the production MD trajectory.

-

Calculate Energy Components: For each snapshot, calculate the following energy terms for the complex, the protein, and the ligand individually:

-

Molecular Mechanics Energy (ΔE_MM): Includes van der Waals (ΔE_vdW) and electrostatic (ΔE_elec) energies.

-

Solvation Free Energy (ΔG_solv): Composed of a polar component (calculated using the Poisson-Boltzmann equation, ΔG_PB) and a non-polar component (estimated from the solvent-accessible surface area, ΔG_SA).

-

-

Calculate Binding Free Energy: The binding free energy (ΔG_bind) is calculated as:

-

ΔG_bind = ΔE_MM + ΔG_solv - TΔS

-

Where TΔS is the conformational entropy change upon binding, which is computationally expensive and often omitted for relative comparisons.

-

Data Presentation: MM/PBSA Results

| Energy Component | Average Value (kJ/mol) | Standard Deviation |

| ΔE_vdW | -150.4 | 10.2 |

| ΔE_elec | -95.7 | 15.5 |

| ΔG_PB (Polar Solvation) | 135.1 | 12.8 |

| ΔG_SA (Non-Polar Solvation) | -12.3 | 1.1 |

| ΔG_bind (MM/PBSA) | -123.3 | 18.7 |

| Note: Values are hypothetical for illustrative purposes. |

Conclusion

This guide has detailed a comprehensive and scientifically robust in silico workflow for evaluating the interaction between the c-Rel protein and a potential small molecule inhibitor. By integrating molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can generate detailed, actionable hypotheses about a compound's binding mode, stability, and affinity. The protocols described herein, grounded in established methodologies and best practices, provide a framework for leveraging computational tools to accelerate the discovery and design of novel therapeutics targeting the c-Rel signaling pathway. The insights gained from such studies are invaluable for making informed decisions, optimizing lead compounds, and ultimately advancing promising candidates toward clinical evaluation.

References

- In silico Identification and Characterization of Protein-Ligand Binding Sites. SpringerLink.

- Molecular Docking Tutorial. University of Palermo.

- Protein-Ligand Simulations: Unlocking Molecular Interactions with MDsim360. MDsim360.

- Functional conservation of Rel binding sites in drosophilid genomes.

- Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot.

- Developing end-point methods for absolute binding free energy calculation using the Boltzmann-quasiharmonic model. RSC Publishing.

- Molecular dynamics simulations: Insights into protein and protein ligand interactions.

- Calcul

- REL. Wikipedia.

- Molecular Simulation of Protein-Ligand Complexes. Nottingham ePrints.

- In Silico Methods for Ranking Ligand–Protein Interactions and Predicting Binding Affinities.

- Rel inhibitors and methods of use thereof.

- On Free Energy Calculations in Drug Discovery.

- In silico identification and characterization of protein-ligand binding sites. CentAUR.

- What are c-Rel inhibitors and how do they work?.

- Molecular Docking Tutorial: AUTODOCK VINA - PART 1. YouTube.

- Simulating Protein-Ligand Complexes using Open Source tools. Medium.

- AutoDock 4 Molecular Docking Tutorial. YouTube.

- Calculation of absolute protein–ligand binding free energy

- GROMACS Protein-Ligand Complex MD Setup tutorial. BioExcel Building Blocks.

- Biological and biochemical inhibitors of the NF-kappa B/Rel proteins and cytokine synthesis. PubMed.

- The Rel family of eukaryotic transcription factors. PubMed.

- The c-Rel Transcription Factor in Development and Disease.

- Crystal Structure of RelA-cRel chimera complex with DNA. RCSB PDB.

- Recent Advances in the Synthesis and Reactivity of Azetidines. RSC Publishing.

- Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.

- ((2S,4S)-Azetidine-2,4-diyl)dimethanol hydrochloride. Smolecule.

- PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. University of Alberta.

Sources

- 1. Biological and biochemical inhibitors of the NF-kappa B/Rel proteins and cytokine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Rel family of eukaryotic transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. REL - Wikipedia [en.wikipedia.org]

- 4. What are c-Rel inhibitors and how do they work? [synapse.patsnap.com]

- 5. The c-Rel Transcription Factor in Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US8609730B2 - Rel inhibitors and methods of use thereof - Google Patents [patents.google.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 9. In silico Identification and Characterization of Protein-Ligand Binding Sites | Springer Nature Experiments [experiments.springernature.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 12. MDSIM360 [mdsim360.com]

- 13. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. rcsb.org [rcsb.org]

- 15. youtube.com [youtube.com]

- 16. youtube.com [youtube.com]

- 17. Buy ((2S,4S)-Azetidine-2,4-diyl)dimethanol hydrochloride [smolecule.com]

- 18. Simulating Protein-Ligand Complexes using Open Source tools [k-nom.com]

- 19. sites.ualberta.ca [sites.ualberta.ca]

- 20. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]

- 21. Developing end-point methods for absolute binding free energy calculation using the Boltzmann-quasiharmonic model - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 22. Calculation of binding free energies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pnas.org [pnas.org]

Methodological & Application

Application Note: A Practical, Step-by-Step Synthesis of Rel-((2S,4S)-azetidine-2,4-diyl)dimethanol from L-Aspartic Acid

Abstract

Azetidines, strained four-membered nitrogen heterocycles, are increasingly recognized as privileged scaffolds in medicinal chemistry and drug development.[1][2] Their rigid conformational structure can impart favorable physicochemical properties, such as improved metabolic stability and binding affinity.[3] This application note provides a comprehensive and reliable protocol for the multi-step synthesis of rel-((2S,4S)-azetidine-2,4-diyl)dimethanol, a versatile cis-disubstituted azetidine building block. The synthetic strategy commences from the inexpensive and readily available chiral pool starting material, L-aspartic acid. The described pathway involves a sequence of protection, selective reduction, intramolecular cyclization, and final functional group manipulation. Each step is detailed with underlying chemical principles, providing researchers with a robust guide for laboratory implementation.

Introduction and Synthetic Strategy

The target molecule, rel-((2S,4S)-azetidine-2,4-diyl)dimethanol, features a cis-relationship between the two hydroxymethyl groups at the C2 and C4 positions. This specific stereochemistry is achieved by leveraging the inherent stereocenter of L-aspartic acid. The synthesis presented here yields the (2S,4S)-enantiomer; the corresponding (2R,4R)-enantiomer can be accessed by starting with D-aspartic acid, and a racemic mixture can be obtained by starting with DL-aspartic acid.

The core of the synthetic strategy is the construction of the strained azetidine ring via an intramolecular nucleophilic substitution.[4] The overall transformation can be broken down into five key stages:

-

Selective Protection and Esterification: The amino group of L-aspartic acid is protected with a tert-butyloxycarbonyl (Boc) group, followed by selective esterification of the α-carboxylic acid.

-

Homologation via β-Carboxylic Acid Reduction: The unprotected β-carboxylic acid is selectively reduced to a primary alcohol, yielding a protected L-homoserine derivative.

-

Azetidine Ring Formation: The primary alcohol is converted into a suitable leaving group (mesylate), followed by a base-mediated intramolecular cyclization to form the azetidine ring.

-

Ester Reduction: The ester at the C2 position is reduced to the second hydroxymethyl group.

-

Deprotection: The N-Boc protecting group is removed under acidic conditions to yield the final product, typically isolated as a hydrochloride salt for improved stability and handling.[5]

The complete synthetic workflow is illustrated below.

Figure 1: Overall synthetic workflow from L-Aspartic Acid.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. Reagents such as sodium hydride (NaH) and lithium aluminum hydride (LiAlH4) are highly reactive and moisture-sensitive; handle them with extreme care under an inert atmosphere.

Step 1: Synthesis of (S)-4-((tert-Butoxycarbonyl)amino)-4-(benzyloxy)-4-oxobutanoic Acid (1)

This initial step protects the amine to prevent side reactions and selectively esterifies the α-carboxyl group, leaving the β-carboxyl group free for the subsequent reduction. The use of benzyl bromide provides a benzyl ester, which can be removed later under hydrogenolysis conditions if needed, although in this scheme it is removed via reduction.

-

Procedure:

-

Suspend L-aspartic acid (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) and sodium bicarbonate (NaHCO₃, 3.0 eq).

-

Stir the mixture vigorously at room temperature for 12-16 hours until the solution becomes clear.

-

Acidify the reaction mixture to pH 2-3 with 1M HCl and extract with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield N-Boc-L-aspartic acid as a white solid.

-

Dissolve the crude N-Boc-L-aspartic acid in anhydrous N,N-dimethylformamide (DMF).

-

Add cesium carbonate (Cs₂CO₃, 1.0 eq) and stir for 30 minutes at room temperature.

-

Add benzyl bromide (BnBr, 1.0 eq) dropwise and stir the reaction at room temperature for 16 hours.

-

Quench the reaction with water and extract with ethyl acetate (3x).

-

Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify the residue by flash column chromatography (e.g., ethyl acetate/hexanes gradient) to afford compound 1 .

-

Step 2: Synthesis of Benzyl (S)-2-((tert-Butoxycarbonyl)amino)-4-hydroxybutanoate (2)

This step selectively reduces the free β-carboxylic acid to a primary alcohol. The formation of a mixed anhydride with ethyl chloroformate activates the carboxyl group, facilitating its reduction by sodium borohydride.[4] This method is often preferred over stronger reducing agents like LiAlH₄ at this stage to avoid the reduction of the benzyl ester.

-

Procedure:

-

Dissolve compound 1 (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -15 °C under a nitrogen atmosphere.

-

Add triethylamine (Et₃N, 1.1 eq) followed by the dropwise addition of ethyl chloroformate (ClCO₂Et, 1.1 eq), maintaining the temperature below -10 °C.

-

Stir the resulting mixture for 30 minutes at -15 °C.

-

In a separate flask, dissolve sodium borohydride (NaBH₄, 2.0 eq) in water and cool to 0 °C.

-

Slowly add the mixed anhydride solution to the NaBH₄ solution via cannula, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.

-

Carefully quench the reaction by adding 1M HCl until pH ~7.

-

Extract the mixture with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify by flash column chromatography to yield the alcohol 2 .

-

Step 3: Synthesis of Benzyl (2S,4S)-1-(tert-Butoxycarbonyl)azetidine-2-carboxylate (4)

This is the key ring-forming sequence. The primary alcohol of 2 is first converted to a methanesulfonyl (mesyl) ester, an excellent leaving group. Subsequent treatment with a strong, non-nucleophilic base like sodium hydride promotes an intramolecular Sₙ2 reaction, where the Boc-protected nitrogen atom displaces the mesylate to form the strained azetidine ring.[4]

-

Procedure:

-

Mesylation: Dissolve alcohol 2 (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere and cool to 0 °C.

-

Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.

-

Stir the reaction at 0 °C for 2 hours. Monitor by TLC until the starting material is consumed.

-

Dilute with DCM, wash sequentially with cold 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over Na₂SO₄ and concentrate in vacuo at low temperature to yield the crude mesylate 3 . Caution: The mesylate can be unstable and is typically used immediately in the next step without further purification.

-

Cyclization: Dissolve the crude mesylate 3 in anhydrous THF under a nitrogen atmosphere.

-

Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and then heat to reflux for 6-8 hours, monitoring by TLC or LC-MS.

-

Cool the reaction to 0 °C and cautiously quench with saturated ammonium chloride (NH₄Cl) solution.

-

Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify by flash column chromatography to afford the azetidine 4 .

-

Step 4: Synthesis of tert-Butyl (2S,4S)-2,4-bis(Hydroxymethyl)azetidine-1-carboxylate (5)

In this step, the strong reducing agent lithium aluminum hydride (LiAlH₄) is used to reduce the benzyl ester at C2 to the corresponding primary alcohol. This reaction simultaneously cleaves the benzyl group.

-

Procedure:

-

Add a solution of azetidine ester 4 (1.0 eq) in anhydrous THF dropwise to a stirred suspension of LiAlH₄ (2.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere.

-

After the addition, allow the mixture to warm to room temperature and stir for 3 hours.

-

Cool the reaction back to 0 °C and quench sequentially by the slow, dropwise addition of water (X mL), followed by 15% NaOH solution (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

-

Stir the resulting white suspension vigorously for 1 hour at room temperature.

-

Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

-

Concentrate the filtrate to yield the N-Boc protected diol 5 , which is often pure enough for the next step or can be purified by chromatography if necessary.

-

Step 5: Synthesis of Rel-((2S,4S)-azetidine-2,4-diyl)dimethanol Hydrochloride (Final Product)